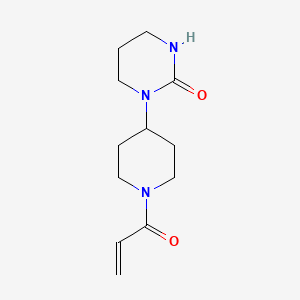![molecular formula C19H10ClF3N2O B2954136 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-82-1](/img/structure/B2954136.png)
2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a chlorophenoxy group and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a heterocyclic compound, would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the carbonitrile group could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .科学的研究の応用
Structural and Optical Characteristics
Research has explored the structural, optical, and electronic properties of pyridine derivatives, highlighting their potential in fabricating electronic and photonic devices. For instance, Zedan, El-Taweel, and El-Menyawy (2020) studied the thermal, structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and indirect optical energy gaps. These properties are crucial for applications in heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Molecular Docking and Biological Activity
Another facet of research involves synthesizing novel pyridine derivatives for biological activity screening. Flefel et al. (2018) reported on the synthesis and in silico molecular docking screenings of pyridine and fused pyridine derivatives towards GlcN-6-P synthase, showing moderate to good binding energies. This approach identifies candidates for antimicrobial and antioxidant applications, demonstrating the compound class's relevance in medicinal chemistry (Flefel et al., 2018).
Synthesis and Characterization of Pyridine Derivatives
The synthesis and characterization of pyridine derivatives have been a significant area of interest, with studies aiming to develop new materials with enhanced properties. For example, Khalifa, Al-Omar, and Ali (2017) discussed the synthesis of novel pyridine derivatives and elucidated their structure through chemical and spectroscopic data, underscoring the versatility of these compounds in synthesizing materials with potential electronic and optical applications (Khalifa, Al-Omar, & Ali, 2017).
Antimicrobial and Anticancer Applications
Moreover, the antimicrobial and anticancer potentials of pyridine derivatives have been investigated. Elewa et al. (2021) synthesized a derivative and evaluated its antibacterial and antitumor activities, highlighting the compound's potential in developing new therapeutic agents (Elewa et al., 2021).
Chemical Transformations and Reactivity
The chemical reactivity and transformations of pyridine carbonitriles have also been explored to synthesize new heterocyclic systems with potential applications in drug development and materials science. Ibrahim and El-Gohary (2016) studied the reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents, leading to a variety of new compounds, demonstrating the synthetic utility of pyridine derivatives in accessing new chemical entities (Ibrahim & El-Gohary, 2016).
作用機序
Target of Action
The compound contains a trifluoromethyl group and a chlorophenoxy group, which are common in many pharmaceuticals and agrochemicals . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets for this compound.
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry . This could suggest that the compound might undergo radical reactions in biological systems, potentially leading to various biochemical changes.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as this group is often used to improve the pharmacokinetic properties of drug molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to enhance the stability of compounds under physiological conditions .
将来の方向性
The future directions for this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, future directions could involve finding more efficient or environmentally friendly methods of producing it .
特性
IUPAC Name |
2-(3-chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-15-5-2-6-16(10-15)26-18-13(11-24)7-8-17(25-18)12-3-1-4-14(9-12)19(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJSHGJVMKEWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
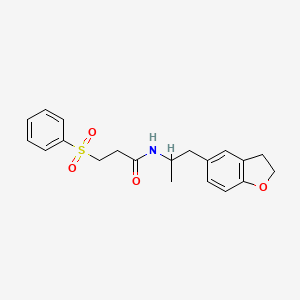
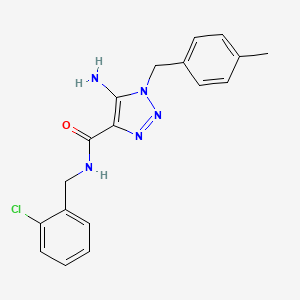
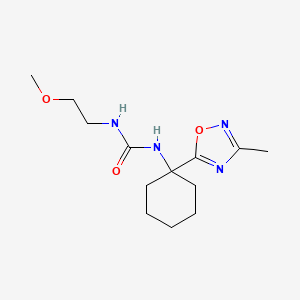
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)
![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)
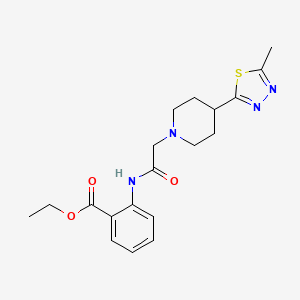
![3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)
![Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate](/img/structure/B2954071.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
